molecular formula C22H21F4N5O3 B8146385 Pirtobrutinib CAS No. 2101700-15-4

Pirtobrutinib

Cat. No. B8146385
CAS RN: 2101700-15-4
M. Wt: 479.4 g/mol
InChI Key: FWZAWAUZXYCBKZ-NSHDSACASA-N
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Description

Pirtobrutinib, also known as LOXO-305, is a potent, highly selective, non-covalent (reversible) inhibitor of Bruton’s tyrosine kinase (BTK) used to treat relapsed or refractory mantle cell lymphoma (MCL) after at least two lines of systemic therapy . It is sold under the brand name Jaypirca .


Molecular Structure Analysis

Pirtobrutinib has a molecular formula of C22H21F4N5O3 and a molar mass of 479.436 g/mol . It binds BTK with an extensive network of interactions to BTK and water molecules in the adenosine triphosphate binding region and shows no direct interaction with C481 .

Scientific Research Applications

  • Non-Covalent BTK Inhibitor

    Pirtobrutinib is recognized for its potency as a highly selective, non-covalent Bruton's Tyrosine Kinase (BTK) inhibitor. This characteristic enables it to treat B-cell driven cancers with greater precision and tolerability (Gómez et al., 2023).

  • Treatment of Mantle Cell Lymphoma and Non-Hodgkin Lymphomas

    It has shown potential in treating relapsed mantle cell lymphoma and other non-Hodgkin lymphomas, presenting low nanomolar potency across these conditions (Cohen et al., 2021).

  • Efficacy Against Drug-Resistant Cell Lines

    Pirtobrutinib is effective in inhibiting cell proliferation and inducing apoptosis in mantle cell lymphoma (MCL), particularly in cell lines resistant to other drugs like ibrutinib and venetoclax (Liu et al., 2021).

  • Combination Therapy in CLL/SLL

    When combined with venetoclax and rituximab, pirtobrutinib may lead to deeper remissions and longer disease control in patients with relapsed/refractory chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL) (Wierda et al., 2021).

  • Overcoming BTK Mutations

    It potently inhibits BTK-mediated functions in BTK wild-type and C481S mutant CLL cells. However, secondary BTK mutations can lead to resistance (Naeem et al., 2022).

  • Treatment of Richter Transformation

    Pirtobrutinib shows promising efficacy in pretreated Richter transformation patients, a condition with an extremely poor prognosis, including those previously treated with chemoimmunotherapy and covalent BTK inhibitors (Frustaci et al., 2021).

  • Safety and Efficacy in Relapsed/Refractory CLL

    The combination of pirtobrutinib with venetoclax ± rituximab showed safety and efficacy in relapsed/refractory CLL patients (Roeker et al., 2022).

  • Promising Efficacy in Poor Prognosis B-Cell Malignancies

    It has demonstrated promising efficacy in patients with poor prognosis B-cell malignancies following prior therapy, including covalent BTK inhibitors (Eyre et al., 2022).

  • High Oral Exposures and Response Rates in CLL/SLL

    Pirtobrutinib showed high oral exposures, no dose-limiting toxicities, and a significant overall response rate in previously treated CLL/SLL patients (Coombs et al., 2021).

  • Efficacy in Heavily Pretreated Mantle Cell Lymphoma

    It demonstrated efficacy in heavily pretreated, poor-prognosis mantle cell lymphoma patients, most of whom had prior treatment with a covalent BTK inhibitor (Wang et al., 2021).

  • Potential in Multiple B-Cell Malignancies

    Pirtobrutinib is well tolerated and leads to remissions in relapsed/refractory patients with multiple B-cell malignancies (Jensen et al., 2022).

  • Inhibition of BTK Mutations

    Pirtobrutinib inhibits both wild type and C481-mutated BTK with equal low nanomolar potency (Ito et al., 2021).

  • Response Rate in CLL/SLL

    It showed a promising response rate in CLL/SLL patients regardless of prior therapy, number of prior lines of therapy, or BTK C481 mutation status (Mato et al., 2021).

  • Treatment of Drug-Resistant CLL and SLL

    Pirtobrutinib demonstrated a 62% overall response rate in treating drug-resistant CLL and SLL patients in a phase I/II trial (Cancer Discovery, 2021).

  • Overall Response Rate in Relapsed/Refractory B-Cell Malignancies

    It showed a 62% overall response rate in patients with relapsed or refractory B-cell malignancies (Mato et al., 2021).

  • Manageable Toxicities in CLL Treatment

    Pirtobrutinib has shown promising results with manageable toxicities in the treatment of chronic lymphocytic leukemia (Perutelli et al., 2022).

  • Response Rate in Mantle Cell Lymphoma

    It showed a 52% overall response rate in previously BTK inhibitor-treated mantle cell lymphoma patients (Eyre et al., 2022).

  • 63% ORR in Previously Treated CLL/SLL

    Pirtobrutinib showed a 63% overall response rate in previously treated CLL/SLL patients (Coombs et al., 2022).

Mechanism of Action

Pirtobrutinib works by inhibiting BTK, a signaling protein found across numerous B-cell leukemia and lymphomas, including MCL, CLL, and SLL. When stimulated, BTK activates pathways responsible for B-cell proliferation, activity, and growth . Pirtobrutinib inhibits BTK in a way that is different from the prototypical BTK inhibitor ibrutinib by binding in a different way that avoids a genetic change (mutation at active site cysteine residue C481 in BTK) that can make some tumors less responsive to ibrutinib .

Safety and Hazards

Pirtobrutinib treatment is associated with an increased risk of fatal and serious infections (bacterial, viral, or fungal) and opportunistic infections . The most common adverse reactions include fatigue, musculoskeletal pain, diarrhea, edema, dyspnea, pneumonia, and bruising .

Future Directions

Pirtobrutinib is currently being tested in phase 3 clinical studies for a variety of B-cell malignancies . It is hoped that Pirtobrutinib will provide a new treatment option for patients with BTK inhibitor–refractory lymphoproliferative disorders .

properties

IUPAC Name

5-amino-3-[4-[[(5-fluoro-2-methoxybenzoyl)amino]methyl]phenyl]-1-[(2S)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F4N5O3/c1-11(22(24,25)26)31-19(27)17(20(28)32)18(30-31)13-5-3-12(4-6-13)10-29-21(33)15-9-14(23)7-8-16(15)34-2/h3-9,11H,10,27H2,1-2H3,(H2,28,32)(H,29,33)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZAWAUZXYCBKZ-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)N1C(=C(C(=N1)C2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)F)OC)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(F)(F)F)N1C(=C(C(=N1)C2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)F)OC)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F4N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pirtobrutinib

CAS RN

2101700-15-4
Record name Pirtobrutinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2101700154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-PYRAZOLE-4-CARBOXAMIDE, 5-AMINO-3-[4-[[(5-FLUORO-2-METHOXYBENZOYL)AMINO]METHY L]PHENYL]-1-[(1S)-2,2,2-TRIFLUORO-1-METHYLETHYL]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIRTOBRUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNA39I7ZVB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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